

Fluticasone Furoate-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Fluticasone furoate-d3

Cat. No.: B12401563

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This technical guide provides an in-depth overview of **Fluticasone furoate-d3**, a deuterated analog of the synthetic corticosteroid Fluticasone furoate. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental protocols, and insights into its mechanism of action.

Core Compound Data

Fluticasone furoate-d3 is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies involving Fluticasone furoate. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, enabling precise quantification of the non-labeled drug.

For clarity and easy comparison, the fundamental quantitative data for **Fluticasone furoate-d3** are summarized in the table below.

Parameter	Value	Reference
CAS Number	Not explicitly assigned; often referenced by the unlabeled CAS: 397864-44-7	[1][2][3]
Molecular Formula	C ₂₇ H ₂₆ D ₃ F ₃ O ₆ S	[1][4][5]
Molecular Weight	541.59 g/mol	[1][3][4]

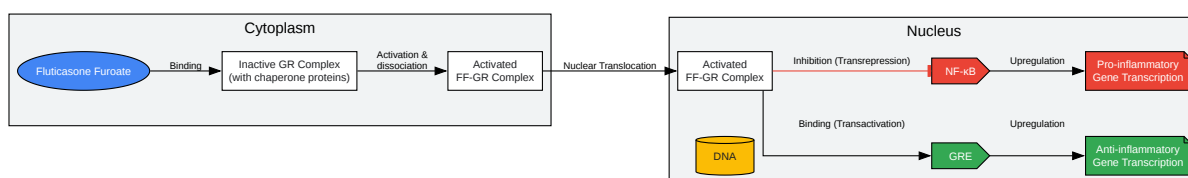
Signaling Pathway and Mechanism of Action

Fluticasone furoate, and by extension its deuterated analog, exerts its potent anti-inflammatory effects through interaction with the glucocorticoid receptor (GR).[3][6] This interaction initiates a signaling cascade that modulates gene expression. Upon entering the cell, Fluticasone furoate binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated Fluticasone furoate-GR complex into the nucleus.[3][6]

Once in the nucleus, the complex can influence gene transcription in two primary ways:

- **Transactivation:** The GR complex directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
- **Transrepression:** The GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF- κ B), thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[6]

The following diagram illustrates the generalized signaling pathway for Fluticasone furoate.



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Fluticasone Furoate Signaling Pathway

Experimental Protocols

Below are representative experimental methodologies for the synthesis and analysis of **Fluticasone furoate-d3**. These protocols are derived from established procedures for Fluticasone furoate and its analogs.

Potential Synthesis of Fluticasone Furoate-d3

The synthesis of **Fluticasone furoate-d3** would likely follow a similar pathway to the unlabeled compound, introducing the deuterium label at a suitable step. A plausible approach involves the use of a deuterated fluoromethylating agent.

Materials:

- 6 α ,9 α -difluoro-17 α -(furan-2-yl)carbonyloxy-11 β -hydroxy-16 α -methyl-3-oxoandrosta-1,4-diene-17 β -carbothioic acid
- Deuterated bromofluoromethane (BrCD₂F) or a similar deuterated C1 source
- An organic base (e.g., triethylamine)
- A suitable solvent (e.g., acetone, methyl ethyl ketone)

Procedure:

- Dissolve the carbothioic acid precursor in the chosen solvent.
- Add the organic base to the reaction mixture and cool to approximately 0-5°C.
- Introduce the deuterated fluoromethylating agent to the mixture.
- Allow the reaction to proceed, monitoring its completion by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the reaction mixture is worked up. This may involve washing with acidic and basic aqueous solutions, followed by water.
- The organic phase is then concentrated under reduced pressure.

- The resulting solid can be purified by crystallization from an appropriate solvent system to yield **Fluticasone furoate-d3**.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.

Bioanalytical Method for Quantification in Plasma (LC-MS/MS)

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fluticasone furoate in human plasma, using **Fluticasone furoate-d3** as an internal standard.^[7]

Materials and Equipment:

- Human plasma (K2EDTA)
- Fluticasone furoate analytical standard
- **Fluticasone furoate-d3** (internal standard)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic acid
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system (e.g., Agilent 6495C Triple Quadrupole LC/MS)
- Reversed-phase C18 analytical column

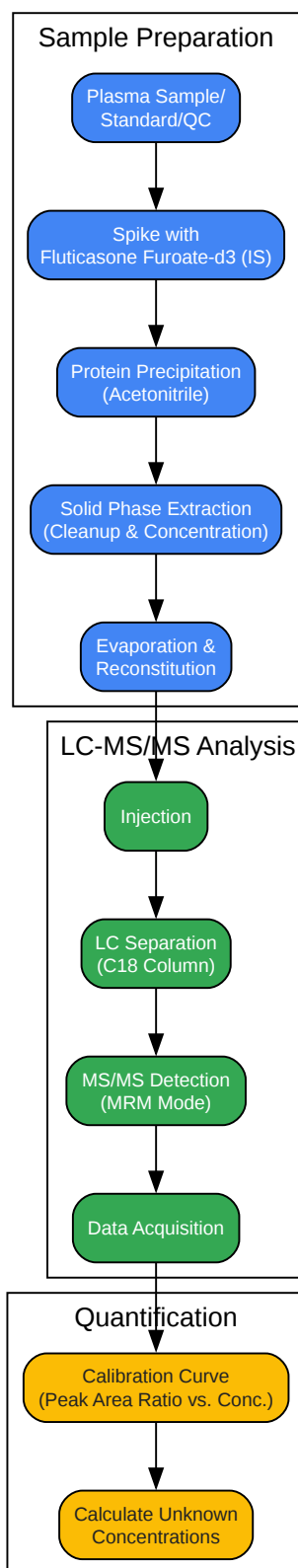
Procedure:

- Sample Preparation:

- Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Fluticasone furoate into blank human plasma.
- To an aliquot of plasma sample, standard, or QC, add the **Fluticasone furoate-d3** internal standard solution.
- Perform protein precipitation by adding acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
- The supernatant is then subjected to solid-phase extraction (SPE) for cleanup and concentration.
- Elute the analyte and internal standard from the SPE cartridge and evaporate the eluent to dryness.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Methanol with 0.1% formic acid
 - A gradient elution is typically used to achieve separation on the C18 column.
 - Mass Spectrometric Detection:
 - Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
 - Monitor the specific multiple reaction monitoring (MRM) transitions for both Fluticasone furoate and **Fluticasone furoate-d3**.
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

- Use the calibration curve to determine the concentration of Fluticasone furoate in the unknown samples.

The following workflow diagram visualizes the bioanalytical process.



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Bioanalytical Workflow for Quantification

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